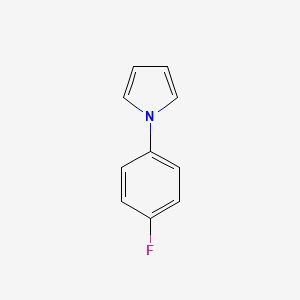

1-(4-Fluorophenyl)pyrrole

描述

Historical Context and Significance of Fluorinated Pyrrole (B145914) Derivatives in Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Since the introduction of the first fluorinated drug in 1954, the unique physicochemical properties of the carbon-fluorine bond have been harnessed to enhance the metabolic stability, lipophilicity, bioavailability, and binding affinity of bioactive compounds. nih.gov Consequently, a significant percentage of commercial pharmaceuticals and agrochemicals now feature at least one fluorine atom. worktribe.com

Within this context, fluorinated azaheterocycles, such as pyrroles, are of particular importance. worktribe.com Pyrrole derivatives are key structural motifs in a vast array of biologically active compounds and functional materials. ontosight.aiscirp.orgmdpi.com The introduction of a fluorine atom to the pyrrole scaffold can profoundly influence the molecule's electronic properties, stability, and interactions with biological targets. ontosight.aiontosight.ai Despite their potential, the development of fluorinated five-membered heterocycles like pyrroles has historically lagged behind their six-membered counterparts. This disparity is partly attributed to the challenges in developing efficient and regioselective synthetic methodologies for their creation. worktribe.com Early research often contended with issues such as the oxidative polymerization of the pyrrole ring when using strong electrophilic fluorinating agents. worktribe.comresearchgate.net This has made compounds like 1-(4-fluorophenyl)pyrrole and its analogues subjects of intense synthetic and methodological investigation.

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, treating the compound primarily as a crucial building block or structural scaffold for creating more complex functional molecules. The scope of this inquiry spans several key areas:

Medicinal Chemistry and Biological Activity : A significant portion of research focuses on synthesizing derivatives of this compound and evaluating their potential as therapeutic agents. For example, 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (N-(4-fluorophenyl)maleimide) has been investigated for its anticancer and antimicrobial properties. Similarly, other derivatives have been designed as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com

Materials Science : The this compound core is utilized in the synthesis of advanced polymers. Research has explored the creation of conducting polymers, such as Poly(1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), which exhibit interesting electrochromic properties for potential use in electronic devices. researchgate.net The maleimide (B117702) derivative is also used as a monomer to enhance the thermal stability of polyimides.

Organic Synthesis and Catalysis : The compound serves as a key intermediate in organic synthesis. lookchem.com Researchers have developed various synthetic routes to access this compound derivatives, often employing multi-component reactions and advanced catalytic systems, including those based on gold or organocatalysts like DABCO. scirp.orgrsc.org

Structural and Electronic Studies : Fundamental research has been conducted to understand the precise three-dimensional structure and electronic properties of the molecule. High-resolution X-ray diffraction has been used to study the experimental charge density of N-(4-fluorophenyl)pyrrole, providing insights into its chemical bonding and reactivity. acs.org The crystal structures of several derivatives have been determined, offering detailed information on bond lengths, angles, and intermolecular interactions. kab.ac.ugresearchgate.netiucr.org

Table 1: Selected Research Applications of this compound Derivatives

| Derivative Name | Area of Research | Specific Application/Finding | Reference(s) |

|---|---|---|---|

| 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | Medicinal Chemistry | Investigated for anticancer and antimicrobial activities. | |

| Poly(1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) | Materials Science | Synthesized as a soluble conducting polymer with electrochromic properties. | researchgate.net |

| 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | Organic Synthesis | Used as a key building block for creating biologically active molecules. | lookchem.com |

| Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate | Structural Chemistry | Crystal structure determined to analyze molecular geometry. | kab.ac.ugresearchgate.net |

| N-(4-Fluorophenyl)pyrrole | Physical Chemistry | Subjected to experimental charge density studies via X-ray diffraction. | acs.org |

Overview of Key Research Paradigms and Methodologies

The scientific investigation of this compound and its derivatives relies on a combination of established and advanced experimental and computational techniques.

Synthesis and Reaction Development : The construction of the this compound core and its analogues is achieved through various synthetic strategies. These include multi-step syntheses involving condensation reactions, cycloadditions, and metal-catalyzed cross-couplings. ontosight.aimdpi.com One common approach involves the reaction of 4-fluoroaniline (B128567) with a suitable precursor to form the pyrrole ring. researchgate.net Direct fluorination using electrophilic reagents like Selectfluor™ has also been explored, though control of regioselectivity and prevention of side reactions are significant challenges. worktribe.comresearchgate.net

Structural Characterization : Unambiguous identification and structural elucidation are critical. Standard analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure and purity. ontosight.aivulcanchem.com

Crystallographic Analysis : Single-crystal X-ray diffraction is a powerful methodology used to determine the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive data on bond lengths, bond angles, and intermolecular packing, which are crucial for understanding structure-property relationships. acs.orgkab.ac.ugresearchgate.net Hirshfeld surface analysis is often coupled with crystallographic data to visualize and quantify intermolecular interactions. iucr.orgnih.gov

Computational Chemistry : Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to complement experimental findings. DFT studies can elucidate reaction mechanisms, predict electronic properties, and help rationalize observed reactivity and molecular geometries. acs.orgresearchgate.net

Biological Evaluation : For derivatives explored in medicinal chemistry, a standard paradigm involves in vitro assays to determine biological activity. This includes cytotoxicity screening against various cancer cell lines (e.g., HepG-2, MCF-7) to determine metrics like the IC50 value, and antimicrobial susceptibility testing to measure the zone of inhibition against bacterial and fungal strains.

Table 2: Crystallographic Data for Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₆FNO₂ | kab.ac.ugresearchgate.net |

| Crystal System | Monoclinic | kab.ac.ugresearchgate.net |

| Space Group | P2₁/c | kab.ac.ugresearchgate.net |

| a (Å) | 10.805(7) | kab.ac.ugresearchgate.net |

| b (Å) | 20.984(13) | kab.ac.ugresearchgate.net |

| c (Å) | 7.034(4) | kab.ac.ugresearchgate.net |

| β (°) | 93.386(13) | kab.ac.ugresearchgate.net |

| Volume (ų) | 1592.0(17) | kab.ac.ugresearchgate.net |

| Z (Formula units/cell) | 4 | kab.ac.ugresearchgate.net |

| Temperature (K) | 296 | kab.ac.ugresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAPGGZDHAHLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352489 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-31-9 | |

| Record name | 1-(4-fluorophenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81329-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl Pyrrole and Its Derivatives

Strategies for Pyrrole (B145914) Ring Formation with Fluorophenyl Moieties

The construction of the 1-(4-fluorophenyl)pyrrole core is a critical first step. Researchers have devised several innovative strategies to achieve this, often focusing on efficiency, environmental impact, and the ability to introduce molecular diversity.

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like substituted pyrroles in a single step, avoiding the isolation of intermediates and thus saving time and resources. rsc.org

One notable example is a catalyst-free, one-pot, five-component reaction that yields penta-substituted pyrrole derivatives. This reaction utilizes 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-ones, along with other reactants like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) or pyrimidine-2,4,6(1H,3H,5H)-trione, 4-alkylanilines, and dimethyl acetylene (B1199291) dicarboxylates (DMAD) in anhydrous ethanol (B145695). orientjchem.orgorientjchem.org

Another approach involves a three-component reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium, catalyzed by DABCO. This method is versatile, accommodating a range of alkyl and aryl amines and substituted phenacyl bromides. scirp.org A similar three-component coupling of amines, aldehydes, and nitroalkanes catalyzed by samarium(II) iodide has also been reported to produce pyrroles. scirp.org

Furthermore, a copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates provides a regioselective route to 2,3,4-trisubstituted 1H-pyrroles. rsc.org The reaction proceeds through the formation of a chalcone (B49325), followed by a [3+2] cycloaddition. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-ones, 2,2-dimethyl-1,3-dioxane-4,6-dione/pyrimidine-2,4,6(1H,3H,5H)-trione, 4-alkylanilines, DMAD | Anhydrous ethanol, catalyst-free | Penta-substituted pyrrole derivatives | orientjchem.orgorientjchem.org |

| Phenacyl bromides, pentane-2,4-dione, amine | DABCO, aqueous medium | Substituted pyrroles | scirp.org |

| Amines, aldehydes, nitroalkanes | Samarium(II) iodide | Pyrroles | scirp.org |

| Aldehydes, ketones, alkyl isocyanoacetates | Copper catalyst | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

Catalyst-Free and Environmentally Conscious Synthetic Approaches

In a push towards greener chemistry, several catalyst-free and environmentally friendly methods for pyrrole synthesis have been developed. These methods often utilize water or ethanol as solvents and aim to minimize waste.

A notable catalyst-free approach is the one-pot, four-component synthesis of functionalized 1,4-dihydropyridines, which can be conceptually related to pyrrole synthesis, under ultrasonic irradiation in aqueous ethanol. rsc.org This method successfully produces multiple carbon-carbon bonds without the need for a catalyst or hazardous organic solvents. rsc.org

Similarly, a catalyst-free, simple synthesis of penta-substituted pyrrole derivatives has been achieved through a one-pot, five-component reaction in anhydrous ethanol. orientjchem.orgorientjchem.org Another green method involves a one-pot, four-component synthesis of pyrrole derivatives developed by Wang et al., which is also catalyst-free. orientjchem.org The Paal-Knorr cyclization, a classic method for pyrrole synthesis involving the reaction of a primary amine with a 1,4-diketone, has also been adapted to be more eco-friendly by using sodium dodecyl sulfate (B86663) (SDS) in water at room temperature. orientjchem.org

| Reaction Type | Conditions | Key Features | Reference |

| Four-component synthesis | Ultrasonic irradiation, aqueous ethanol | Catalyst-free, environmentally benign | rsc.org |

| Five-component synthesis | Anhydrous ethanol | Catalyst-free, simple | orientjchem.orgorientjchem.org |

| Paal-Knorr cyclization | Sodium dodecyl sulfate (SDS), water, room temperature | Eco-friendly version of a classic reaction | orientjchem.org |

Palladium-Catalyzed C-H Functionalization in Pyrrole Synthesis

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds. This strategy has been effectively applied to the synthesis of pyrrole-containing structures.

For instance, palladium-catalyzed domino C-C/C-N coupling reactions of ortho-dihaloarenes with imines have been used to create pyrrole-fused derivatives. uni-rostock.de Another strategy involves a palladium-catalyzed annulative π-extension of 1-arylpyrroles with 1,2-dihalobenzenes to produce pyrrolo[1,2-f]phenanthridines. bohrium.com This reaction proceeds through a selective intermolecular C-H arylation at the C2-position of the pyrrole ring, followed by an intramolecular direct arylation. bohrium.com

The regioselectivity of these reactions is a key aspect. For example, in the arylation of 1-methyl-2-(2,3,4-trifluorophenyl)pyrrole, palladium catalysis can direct the reaction to specific positions on the pyrrole ring. beilstein-journals.org Enantioselective C-H functionalization of pyrrole derivatives has also been achieved using a palladium catalyst with an axially chiral bipyridine ligand, yielding products with high enantiomeric excess. rsc.org

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is established, further functionalization is often necessary to modulate its properties for specific applications.

Introduction of Additional Substituents via Specific Reaction Pathways

Various reaction pathways can be employed to introduce additional functional groups onto the this compound scaffold. The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) reactions with nucleophiles like amines or thiols, allowing for a range of derivatives to be synthesized. vulcanchem.com

The aldehyde group in derivatives such as 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. Furthermore, the pyrrole ring itself can be functionalized. For example, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov These can be further transformed into 2-(2-fluoro-1-arylvinyl)-1H-pyrroles through base-induced elimination of nitrous acid. nih.gov

Regioselective Synthesis of Substituted Pyrroles

Controlling the position of substituents on the pyrrole ring is crucial for structure-activity relationship studies. Several methods have been developed to achieve regioselective synthesis.

A copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates exclusively yields 2,3,4-trisubstituted 1H-pyrroles. rsc.org Palladium-catalyzed cross-coupling reactions are also instrumental in achieving regioselectivity. For instance, sequential palladium-catalyzed arylation and SNAr reactions have been used for the regioselective synthesis of 2,4-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. mdpi.com

The choice of catalyst and reaction conditions can switch the regioselectivity of a reaction. For example, in the reaction of ketoxime acetates and ynals, different catalysts can lead to the formation of either pyrroles or isoquinolines. acs.org Similarly, the iridium-catalyzed borylation of arenes can be directed to specific positions by using directing groups. unibo.it

| Method | Key Feature | Resulting Structure | Reference |

| Copper-catalyzed three-component reaction | High regioselectivity | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

| Sequential Pd-catalyzed arylation and SNAr | Controlled functionalization | 2,4-Disubstituted pyridopyrazolopyrimidines | mdpi.com |

| Catalyst-controlled reaction of ketoxime acetates and ynals | Switchable regioselectivity | Pyrroles or isoquinolines | acs.org |

| Iridium-catalyzed borylation | Directing group-controlled | Regioselectively borylated arenes | unibo.it |

Advanced Synthetic Protocols and Yield Optimization

The synthesis of this compound and its derivatives has been significantly advanced through the development of sophisticated protocols aimed at improving reaction efficiency, increasing yields, and adhering to the principles of green chemistry. Researchers have explored various strategies, including microwave-assisted synthesis, novel catalytic systems, and multicomponent reactions, to optimize the production of these valuable compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. The Clauson-Kaas reaction, a cornerstone for N-substituted pyrrole synthesis, has been successfully adapted to microwave conditions.

One approach involves the use of montmorillonite (B579905) K-10 clay as a catalyst in solvent-free conditions. clockss.org For instance, the reaction of the appropriate α-amino carbonyl compound and aldehyde under microwave irradiation (800 W) for 10 minutes can produce substituted pyrroles in excellent yields. clockss.org A specific derivative, 3-(4-fluorophenyl)-1,4-diphenyl-1H-pyrrole, was synthesized with a 73% yield using this rapid and solvent-free method. clockss.org

Microwave heating has also been applied to the traditional Clauson-Kaas reaction of primary amines with 2,5-dialkoxytetrahydrofurans. arkat-usa.org While conventional methods often require refluxing in acetic acid for extended periods, microwave-assisted synthesis can be completed in 10 to 30 minutes, using either acetic acid or water as the solvent without the need for additional promoters. arkat-usa.org However, optimizing conditions is crucial; for less nucleophilic substrates like benzamide, reactions in water under microwave heating can result in low yields (12%) even after 30 minutes at 170°C. arkat-usa.org

| Reaction Type | Conditions | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Montmorillonite K-10, 800 W, 10 min, Solvent-free | α-Amino carbonyl, Phenylacetaldehyde | 3-(4-Fluorophenyl)-1,4-diphenyl-1H-pyrrole | 73% | clockss.org |

| Microwave-Assisted | Water, 170 °C, 30 min | Benzamide, 2,5-Dimethoxytetrahydrofuran (B146720) | N-Benzoylpyrrole | 12% | arkat-usa.org |

| Microwave-Assisted | Aqueous Sodium Acetate, 120 °C, 10 min | 4-Aminobutyrate hydrochloride, 2,5-Dimethoxytetrahydrofuran | Alkyl Pyrrole Derivative | 81% | arkat-usa.org |

Catalyst and Solvent Optimization in Clauson-Kaas Synthesis

Significant efforts have been directed towards making the Clauson-Kaas synthesis more efficient and environmentally friendly. This includes the screening of various catalysts and the use of greener solvents like water. The reaction of an amine with 2,5-dimethoxytetrahydrofuran is a common route. For example, treating the appropriate aniline (B41778) with 2,5-dimethoxytetrahydrofuran in glacial acetic acid at 80°C for 2 hours furnished a pyrrole derivative in 82% yield. nih.gov

Recent studies have focused on replacing traditional acid catalysts with more efficient or recyclable alternatives. Zirconyl (IV) chloride octahydrate (ZrOCl₂∙8H₂O) has been identified as a highly effective catalyst for the Clauson-Kaas reaction in water. beilstein-journals.org At 60°C, using just 4 mol% of the catalyst, various N-substituted pyrroles were synthesized in high yields (70-98%). beilstein-journals.org Similarly, silica (B1680970) sulfuric acid has been used as a recyclable catalyst for solvent-free Clauson-Kaas synthesis, achieving yields of 60-80%. beilstein-journals.org

Continuous flow synthesis represents another advanced protocol for yield optimization. In the synthesis of N-phenylpyrrole, a model for this compound, extensive screening of catalysts and temperatures was performed. acs.org The study found that while acetic acid required higher temperatures, stronger acids like sulfuric acid (10 mol%) and p-toluenesulfonic acid (pTsOH, 10 mol%) provided excellent yields at lower temperatures. acs.org An outstanding yield of 95% was achieved using sulfuric acid in 1,4-dioxane (B91453) at 180°C. acs.org

| Catalyst (Loading) | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Glacial Acetic Acid | 80 °C | 2 h | 82% | nih.gov |

| ZrOCl₂∙8H₂O (4 mol%) | Water | 60 °C | N/A | 70-98% | beilstein-journals.org |

| Sulfuric Acid (10 mol%) | 1,4-Dioxane | 180 °C | Flow Synthesis | 95% | acs.org |

| p-Toluenesulfonic acid (10 mol%) | 1,4-Dioxane | 160 °C | Flow Synthesis | 87% | acs.org |

| Silica Sulfuric Acid | Solvent-free | N/A | Short | 60-80% | beilstein-journals.org |

Multicomponent and Domino Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of complex pyrrole derivatives.

An efficient three-component reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium has been promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO). scirp.org The optimization of this reaction showed that a catalytic amount of DABCO (10 mol%) was crucial for achieving a high yield. scirp.org This method was successfully applied to the synthesis of 1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone. scirp.org

Other catalyst-free multicomponent reactions have also been reported. A one-pot, five-component reaction involving 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-ones, anilines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a dioxane or pyrimidine (B1678525) derivative in anhydrous ethanol can produce highly substituted pyrroles in excellent yields. orientjchem.orgrsc.org These domino reactions proceed through a series of intramolecular steps, rapidly building molecular complexity from simple starting materials. rsc.org

Novel Catalytic Cyclizations

Beyond the classical named reactions, new catalytic cyclization strategies are continuously being developed. A copper-catalyzed formal [3+2] annulation between ketoxime acetates and ynals provides a regioselective route to polysubstituted pyrroles. acs.org The optimal conditions involved using copper(I) bromide (CuBr) as the catalyst in acetonitrile (B52724) at 60°C, followed by treatment with potassium tert-butoxide (tBuOK). acs.org This method was used to prepare derivatives such as 1-(2-benzoyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)ethan-1-one in 67% yield. acs.org

Phase transfer catalysis (PTC) offers another advanced protocol, particularly for reactions involving immiscible phases. The synthesis of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids was achieved in 61-90% yields via a cycloaddition reaction using tetrabutylammonium (B224687) bromide as the phase transfer catalyst in a dioxane/potassium carbonate system. acs.org

| Methodology | Key Reagents/Catalyst | Product Example | Yield | Reference |

|---|---|---|---|---|

| DABCO-Promoted 3-Component Reaction | DABCO (10 mol%), Water | 1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | High | scirp.org |

| Catalyst-free 5-Component Reaction | Ethanol, Reflux | Polysubstituted pyrrole dicarboxylate | Excellent | orientjchem.orgrsc.org |

| Copper-Catalyzed [3+2] Annulation | CuBr (30 mol%), tBuOK | 1-(2-Benzoyl-5-(4-fluorophenyl)-1H-pyrrol-1-yl)ethan-1-one | 67% | acs.org |

| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | 2-[(3-cyano-5-(4-fluorophenyl)-1H-pyrrol-2-yl)thio]acetic acid | 61-90% | acs.org |

Structural and Electronic Characterization Research of 1 4 Fluorophenyl Pyrrole Analogues

Spectroscopic Analysis in Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a comprehensive picture of the atomic arrangement and bonding within 1-(4-fluorophenyl)pyrrole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound and its analogues, ¹H and ¹³C NMR spectroscopy provide key insights into the electronic environment of the constituent atoms.

In the ¹H NMR spectrum of this compound, the protons on the pyrrole (B145914) and phenyl rings exhibit characteristic chemical shifts. For the parent compound, multiplets corresponding to the phenyl protons are typically observed in the range of δ 7.30–7.40 ppm and δ 7.07–7.17 ppm. researchgate.net The protons on the pyrrole ring appear as multiplets around δ 6.99–7.04 ppm and δ 6.32–6.37 ppm. researchgate.net

¹³C NMR spectroscopy further corroborates the structure. The carbon atoms of the 4-fluorophenyl group show distinct signals, with the carbon directly bonded to fluorine exhibiting a characteristic doublet due to C-F coupling. For this compound, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 160.8 (d, J = 244.9 Hz), 137.3, 122.4 (d, J = 8.2 Hz), 119.8, 116.4 (d, J = 22.8 Hz), and 110.6. researchgate.net The large coupling constant for the carbon bearing the fluorine atom is a definitive indicator of its presence.

Data for various analogues of this compound is presented below, showcasing the influence of different substituents on the NMR chemical shifts.

¹H NMR Spectral Data for this compound Analogues

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | δ 7.40 – 7.30 (m, 2H), 7.17 – 7.07 (m, 2H), 7.04 – 6.99 (m, 2H), 6.37 – 6.32 (m, 2H) researchgate.net |

| 1-(5-(4-Bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | CDCl₃ | δ 7.43 - 7.11 (m, 8H), 6.78 (s, 1H), 2.52 (s, 3H), 2.37 (s, 3H) scirp.org |

| Diethyl-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,3-dicarboxylate | CDCl₃ | δ 7.45-7.41 (m, 2H), 7.0 (t, J = 8.7 Hz, 2H), 6.9 (s, 1H), 6.6 (s, 2H), 4.31 (q, J = 7.0 Hz, 2H), 4.23 (q, J = 7.0Hz, 2H), 3.91 (s, 3H), 3.87 (S, 6H), 1.29 (t, J = 7.0Hz, 3H), 1.21 (t, J = 7.0Hz, 3H) rsc.org |

¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | Chemical Shifts (ppm) |

|---|---|---|

| This compound | CDCl₃ | δ 160.8 (d, J = 244.9 Hz), 137.3, 122.4 (d, J = 8.2 Hz), 119.8, 116.4 (d, J = 22.8 Hz), 110.6 researchgate.net |

| 1-(1-(4-Fluorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone | CDCl₃ | δ 197.58, 137.29, 135.80, 135.15, 134.08, 129.62, 129.31, 128.35, 127.50, 126.98, 126.63, 122.90, 120.42, 31.13, 12.86 acgpubs.org |

| Diethyl-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,3-dicarboxylate | CDCl₃ | δ 165.6, 163.4, 160.1, 153.1, 138.1, 135.0, 129.7, 125.3, 124.3, 123.9, 115.4, 115.2, 103.8, 61.2, 61.0, 56.2, 14.0, 13.9 rsc.org |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a this compound analogue provides a unique fingerprint, with characteristic absorption bands corresponding to specific functional groups.

Key vibrational modes for these compounds include the C-F stretch, aromatic C-H stretches, and vibrations associated with the pyrrole ring. For instance, in diethyl-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,3-dicarboxylate, characteristic IR peaks are observed at 3020.15 cm⁻¹ (aromatic C-H stretch), 1724.53 cm⁻¹ (C=O stretch of the ester), and 1215.61 cm⁻¹ (C-F stretch). rsc.org The presence of a carbonyl group in analogues like 1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone is indicated by a strong absorption around 1716 cm⁻¹. scirp.org

Characteristic IR Absorption Bands for this compound Analogues

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Diethyl-4-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,3-dicarboxylate rsc.org | Aromatic C-H stretch | 3020.15 |

| C=O stretch | 1724.53 | |

| C-F stretch | 1215.61 | |

| 1-(5-(4-Bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone scirp.org | Aromatic C-H stretch | 3029 |

| C=O stretch | 1716 | |

| C-N stretch | 1455 | |

| C-F stretch | 1239 |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. In the analysis of this compound and its analogues, the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound.

For example, the mass spectrum of 1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone shows a molecular ion peak at m/z = 373 [M+1]⁺, confirming its molecular weight. scirp.org Similarly, for 1-(2,4-Difluorophenyl)-1H-pyrrole, the molecular ion peak is observed at m/z 195.1, corresponding to the C₁₀H₇F₂N⁺ ion.

Molecular Ion Peaks of this compound Analogues from Mass Spectrometry

| Compound | Ionization Method | Molecular Ion Peak (m/z) |

|---|---|---|

| 1-(5-(4-Bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | ESI | 373 [M+1]⁺ scirp.org |

| 1-(2,4-Difluorophenyl)-1H-pyrrole | MS | 195.1 [M]⁺ |

| 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione Analogue | ESI | 303–349 [M+1]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the precise bond lengths, bond angles, and dihedral angles that define the molecular conformation of this compound analogues. Furthermore, it reveals how these molecules pack together in the solid state, governed by intermolecular interactions.

Determination of Dihedral Angles and Planarity within the Pyrrole and Phenyl Rings

A key structural feature of this compound and its derivatives is the relative orientation of the pyrrole and phenyl rings, which is quantified by the dihedral angle between their mean planes. This angle significantly influences the degree of electronic conjugation between the two aromatic systems.

In the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the fluorophenyl ring is rotated by 67.6 (2)° from the essentially planar pyrrole ring. iucr.orgiucr.orgnih.govresearchgate.netuitm.edu.my This significant twist indicates a disruption of planarity between the two rings. Similarly, for 1-(4-fluorophenyl)-2-(pyridin-4-yl)pyrrole, the dihedral angle between the pyrrole and 4-fluorophenyl rings is 36.33 (10)°. iucr.org In contrast, conformational analysis of some fluorophenyl-pyrrole derivatives suggests that the dihedral angle between the pyrrole and phenyl rings typically ranges from 60 to 70 degrees, indicating a general deviation from planarity.

Dihedral Angles in this compound Analogues

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

|---|---|---|---|

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Pyrrole ring | Fluorophenyl ring | 67.6 (2) iucr.orgiucr.orgnih.govresearchgate.netuitm.edu.my |

| 1-(4-Fluorophenyl)-2-(pyridin-4-yl)pyrrole | Pyrrole ring | 4-Fluorophenyl ring | 36.33 (10) iucr.org |

| 1-(4-Fluorophenyl)-2-(pyridin-4-yl)pyrrole | Pyrrole ring | Pyridine ring | 33.19 (9) iucr.org |

| 1-(4-Fluorophenyl)-2-(pyridin-4-yl)pyrrole | Pyridine ring | 4-Fluorophenyl ring | 46.59 (9) iucr.org |

Analysis of Intermolecular Interactions and Supramolecular Aggregation

The packing of molecules in a crystal is dictated by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. In the case of this compound analogues, these interactions play a crucial role in the formation of their supramolecular architectures.

For instance, in ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, supramolecular aggregation is driven by off-centric π–π stacking interactions between screw-related pairs of molecules. iucr.orgiucr.orgnih.govresearchgate.net These stacked pairs are further connected by N—H···O and C—H···O hydrogen bonds, resulting in a sinusoidal pattern. iucr.orgiucr.org The fluorine atom in this structure is displaced by 0.014 (3) Å from the phenyl ring, which facilitates its participation in intermolecular interactions. iucr.orgiucr.orgnih.gov Halogen bonding, a specific type of non-covalent interaction involving a halogen atom, is also recognized as a significant factor in the supramolecular architecture of halogen-substituted heterocycles. nih.gov In the crystal structure of 1-(4-fluorophenyl)-2-(pyridin-4-yl)pyrrole, an N—H···N hydrogen bond connects the molecules into chains. iucr.org

Intermolecular Interactions in this compound Analogues

| Compound | Interaction Type | Description |

|---|---|---|

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | π–π stacking, N—H···O and C—H···O hydrogen bonds | Off-centric π–π stacking and hydrogen bonds lead to a sinusoidal supramolecular pattern. iucr.orgiucr.orgnih.govresearchgate.net |

| 1-(4-Fluorophenyl)-2-(pyridin-4-yl)pyrrole | N—H···N hydrogen bond | Molecules are joined into chains via hydrogen bonding. iucr.org |

Experimental Electron Density Studies

Experimental electron density studies provide profound insights into the chemical bonding and electronic characteristics of molecules directly from their crystalline state. For this compound and its analogues, these investigations primarily utilize high-resolution X-ray diffraction data to map the spatial distribution of electrons throughout the molecule.

A key comparative study focused on the static electron densities of N-phenylpyrrole and its para-fluorinated analogue, this compound, using high-resolution X-ray diffraction data collected at 100 K. researchgate.net The electron densities were modeled using a nucleus-centered finite multipole expansion technique, which allows for a detailed description of the aspherical nature of atomic charge distributions. researchgate.netacs.org This method provides a more nuanced picture than standard crystallographic models, revealing subtle electronic effects of substituent changes.

The research found that the substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring has only a minor impact on the electron density of the rest of the molecular framework. researchgate.netacs.org However, this substitution leads to markedly different features in the electrostatic potential of the two compounds. researchgate.netacs.org

A topological analysis of the experimental electron density was performed according to the Quantum Theory of Atoms in Molecules (QTAIM). This analysis revealed that for both N-phenylpyrrole and this compound, there is no pyramidal character at the pyrrole nitrogen atom, nor is there evidence of a quinoidal structure in the phenyl rings. researchgate.netacs.org The local and integrated topological properties derived from the experimental data were found to be in statistical agreement with theoretical calculations (B3LYP/cc-pVTZ level), validating the consistency of the multipole refinement. acs.org

The table below summarizes the key findings from the comparative experimental charge density study.

Table 1: Comparison of Experimental Electron Density Findings for N-Phenylpyrrole and this compound

| Finding | N-Phenylpyrrole | This compound | Reference |

|---|---|---|---|

| Overall Electron Density | Baseline reference | Minor effect from fluorine substitution | researchgate.netacs.org |

| Electrostatic Potential | Distinct pattern | Markedly different features compared to N-phenylpyrrole | researchgate.netacs.org |

| Pyrrole N-Atom Geometry | Non-pyramidal | Non-pyramidal | researchgate.netacs.org |

| Phenyl Ring Structure | Non-quinoidal | Non-quinoidal | researchgate.netacs.org |

Crystallographic studies on other analogues provide further structural information derived from electron density analysis. These studies often focus on the dihedral angle between the pyrrole and phenyl rings, which is a critical parameter influencing electronic conjugation and steric interactions.

Table 2: Dihedral Angles in 1-(Fluorophenyl)pyrrole Analogues from X-ray Diffraction

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | 67.6 | rsc.org |

| General 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione analogues | 78 - 85 |

These experimental studies underscore the power of charge density analysis in elucidating the subtle electronic and structural properties of this compound analogues, providing a solid empirical foundation for understanding their chemical behavior.

Computational and Theoretical Investigations of 1 4 Fluorophenyl Pyrrole

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These studies reveal the interplay of forces within the molecule, governing its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a collection of functions used to build molecular orbitals. uomustansiriyah.edu.iq Larger, more complex basis sets provide a more accurate description of the orbitals but require greater computational resources. uomustansiriyah.edu.iq

For phenylpyrroles and their derivatives, the B3LYP functional has been frequently employed. researchgate.netacs.orgresearchgate.net In a notable study, the molecular geometry and electronic properties of 1-(4-fluorophenyl)pyrrole were investigated using the B3LYP functional paired with the correlation-consistent basis set cc-pVTZ. acs.orgresearchgate.net This combination is known to provide a reliable balance of accuracy and computational cost for organic molecules.

Other computational approaches have also been utilized. For instance, the composite G3(MP2)//B3LYP method was used to estimate the gas-phase enthalpy of formation, indicating a multi-faceted computational strategy to probe different molecular properties. researchgate.netresearchgate.net The selection of a particular method is tailored to the specific property being investigated.

Table 1: Selected DFT and Computational Methods Applied to this compound and Related Compounds

| Computational Method | Basis Set | Property Investigated | Reference |

|---|---|---|---|

| B3LYP | cc-pVTZ | Molecular Geometry, Electron Density, Electrostatic Potential | acs.orgresearchgate.net |

| G3(MP2)//B3LYP | Not specified in abstract | Gas-Phase Enthalpy of Formation | researchgate.netresearchgate.net |

| B3LYP | 6-31G(d) | Molecular Structure Parameters | researchgate.net |

| B3LYP | 6-31++G(d,p) | Molecular Geometry, Rotational Energy Barriers (for 1-phenylpyrrole) | dergipark.org.tr |

The electron density distribution reveals how electrons are shared between atoms in a molecule, providing a detailed picture of chemical bonding. For this compound, both experimental high-resolution X-ray diffraction and theoretical DFT calculations (B3LYP/cc-pVTZ) have been used to study its static electron density. acs.orgresearchgate.net

Topological analysis of the electron density indicates that the nitrogen atom of the pyrrole (B145914) ring does not exhibit significant pyramidal character, and the phenyl ring does not show a quinoidal structure in this molecule. acs.orgresearchgate.net A key finding is that the substitution of a fluorine atom at the para-position of the phenyl ring has only a minor impact on the electron density of the rest of the molecule. acs.orgresearchgate.net

However, the electrostatic potential (ESP) is markedly affected by the fluorine substitution. acs.orgresearchgate.net The ESP map is a valuable tool for predicting intermolecular interactions, as it highlights electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. The highly electronegative fluorine atom creates a region of negative electrostatic potential, which influences how the molecule interacts with other molecules and its surrounding environment. acs.org This is distinct from the ESP of the non-fluorinated parent compound, N-phenylpyrrole. acs.orgresearchgate.net

Thermochemical Studies and Enthalpy of Formation Calculations

Thermochemical studies quantify the energy changes associated with chemical reactions and phase transitions. The standard molar enthalpy of formation (ΔfHm°) is a critical thermodynamic property that indicates the stability of a compound.

For a series of halogenated 1-phenylpyrrole (B1663985) derivatives, the standard molar enthalpies of formation in the crystalline phase were determined experimentally using rotating-bomb combustion calorimetry. researchgate.netiaea.org From these experiments and measurements of the enthalpy of sublimation, the gas-phase enthalpy of formation can be derived. researchgate.net

Computational chemistry offers a powerful alternative for determining these values. The gas-phase enthalpy of formation for this compound was calculated using the high-accuracy G3(MP2)//B3LYP composite method. The calculated value showed good agreement with experimental data, validating the computational approach. researchgate.netresearchgate.net

Table 2: Calculated Standard Molar Enthalpy of Formation for this compound

| Phase | Property | Value (kJ · mol⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| Gas | Standard Molar Enthalpy of Formation (ΔfHm°) at 298.15 K | 26.2 ± 2.4 | G3(MP2)//B3LYP | researchgate.netresearchgate.net |

Molecular Dynamics and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the searched literature, conformational analysis of the parent molecule, 1-phenylpyrrole, provides significant insight. dergipark.org.tr The key conformational feature of this class of molecules is the dihedral angle between the planes of the pyrrole and phenyl rings, which arises from rotation around the C-N single bond.

For 1-phenylpyrrole, DFT calculations (B3LYP/6-31++G(d,p)) determined the equilibrium structure to be twisted, with a calculated dihedral angle of 37.28°. dergipark.org.tr This value is in close agreement with the experimental gas-phase value of 38.7°. The study also calculated the energy barriers for rotation. The planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) were found to be energy maxima, with barriers of 7.74 kJ/mol and 8.58 kJ/mol, respectively, relative to the twisted ground state. dergipark.org.tr This indicates a relatively low barrier to rotation, suggesting the molecule is flexible. The presence of the fluorine atom in this compound is expected to influence these rotational barriers and the preferred dihedral angle, though the fundamental twisted nature of the ground state conformation is likely preserved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery and materials science for predicting the activity of new, unsynthesized molecules. researchgate.net

While a specific QSAR model focused solely on this compound has not been highlighted, numerous studies have applied QSAR methodologies to the broader class of phenylpyrrole derivatives for various applications. researchgate.netsioc-journal.cn For example, QSAR models have been developed for pyrrole derivatives to predict their antifungal activity against pathogens like Candida and Rhizoctonia solani, as well as for their antimycobacterial properties. nih.govresearchgate.netsioc-journal.cn These models can incorporate this compound as part of a larger dataset to understand how substitutions on the phenyl ring influence a specific biological endpoint.

Comparative Molecular Force Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.gov It generates a model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. nih.gov

CoMFA has been successfully applied to various heteroarylpyrroles to understand their anticandida and antimycobacterial activities. nih.govresearchgate.net In one study on antimycobacterial pyrroles, a hybrid model combining CoMFA with classical QSAR descriptors yielded a robust correlation (r²=0.86), demonstrating strong predictive power. researchgate.net Another CoMFA model for phenylpyrrole fungicides produced a model with high internal consistency (r²=0.974), providing theoretical support for designing more effective compounds. sioc-journal.cn Although these studies did not specifically center on this compound, they establish a validated framework where it could be analyzed to predict its potential as an antifungal or antimycobacterial agent. The steric and electrostatic contributions of its 4-fluorophenyl group would be key descriptors in such a model.

Ligand-Based and Structure-Based Design Principles

Computational methods are integral to modern drug discovery, providing powerful tools to design and optimize novel therapeutic agents. These approaches are broadly categorized into ligand-based and structure-based design. scielo.org.mx Ligand-based methods utilize the knowledge of compounds known to be active to identify new molecules with similar properties, whereas structure-based methods rely on the three-dimensional structure of the biological target. scielo.org.mx Derivatives of this compound have been the subject of both design strategies to explore their therapeutic potential across various diseases.

Ligand-Based Design

Ligand-based techniques, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in the development of this compound analogs.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Such models are often generated based on a series of active compounds. For instance, in the development of novel antimycobacterial agents, diarylpyrrole derivatives were designed based on suggestions from a pharmacophoric model for antitubercular compounds. acs.org This approach led to the synthesis of highly potent molecules, including 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, which demonstrated superior activity compared to the reference drug streptomycin. acs.org Similarly, pharmacophore-based virtual screening has been employed to identify novel pyrrolizine scaffolds, such as those incorporating a 4-fluorophenyl ureido moiety, for potential cyclin-dependent kinase (CDK) inhibitory activity. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method has been applied in the search for new antitubercular therapeutics, where the insights from QSAR, alongside pharmacophore modeling and molecular docking, guide the design of new candidates. researchgate.net These studies help in understanding how different substituents on the pyrrole core influence activity, driving the rational design of more effective agents. acs.orgresearchgate.net

| Derivative Class/Compound | Therapeutic Target/Application | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Diarylpyrroles | Antitubercular (Mycobacterium tuberculosis) | Pharmacophore Modeling | Design was guided by superposition onto an antitubercular pharmacophore model, leading to highly active compounds. | acs.org |

| Pyrrolizines with 4-fluorophenyl ureido moiety | Anticancer (CDK Inhibitors) | Pharmacophore-Based Virtual Screening | Identified novel chemical scaffolds with potential CDK inhibitory activity. | nih.gov |

| Pyrrole coupled carbothioamides | Antibacterial (MRSA) | Pharmacophore Modeling | A pharmacophore model was generated to guide the design of derivatives against superbug MRSA. | biointerfaceresearch.com |

| General Pyrrole Derivatives | Antitubercular | QSAR | QSAR studies are used to understand structure-activity relationships and guide the synthesis of new anti-TB agents. | nih.govresearchgate.net |

Structure-Based Design

Structure-based design leverages the known 3D structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a primary tool in this approach, predicting the preferred orientation and binding affinity of a ligand within a target's active site. researchgate.net

Numerous molecular docking studies have been performed on this compound derivatives to rationalize their biological activities and guide further optimization.

Anticancer Agents: In the pursuit of tubulin polymerization inhibitors, docking studies were conducted on 3-aroyl-1-arylpyrroles. nih.gov A derivative featuring a 1-(4-fluorophenyl) substituent was evaluated, and its proposed binding mode within the colchicine (B1669291) site of β-tubulin was found to be similar to other known colchicine site agents. nih.gov

Efflux Pump Inhibitors: The compound 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole was identified as a dual inhibitor of human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pump. nih.gov Molecular docking studies were crucial in identifying its plausible binding site and key interactions within both protein targets. nih.gov

Antiparasitic Agents: Structure-based design was employed to develop inhibitors of Pteridine Reductase 1 (PTR1), a target in African trypanosomes. acs.org This effort, guided by crystal structures of the target enzyme, led to the synthesis of potent pyrrolopyrimidines, including 5-phenyl-6-(4-fluorophenyl)pyrrolopyrimidine. acs.org

Antifungal and Anti-inflammatory Agents: Docking simulations have also been applied to antifungal research, where a derivative, (Z)-N'-(1-(4-Fluorophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide, was shown to have a spontaneous binding ability within the access channel of a fungal enzyme. mdpi.com In another study, 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole was investigated as a potential cyclooxygenase-2 (COX-2) inhibitor, with docking used to predict binding interactions at the molecular level. smolecule.com

These examples underscore the power of structure-based design in elucidating mechanisms of action and guiding the synthesis of targeted inhibitors based on the this compound scaffold.

| Derivative | Protein Target | Therapeutic Application | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| 3-Aroyl-1-(4-fluorophenyl)pyrrole | β-tubulin | Anticancer | Proposed binding mode in the colchicine site, similar to other known agents. | nih.gov |

| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | Human P-gp; S. aureus NorA | MDR Reversal | Identified plausible binding sites and key interactions for dual efflux pump inhibition. | nih.gov |

| 5-phenyl-6-(4-fluorophenyl)pyrrolopyrimidine | Pteridine Reductase 1 (PTR1) | Antiparasitic | Design was guided by crystal structures of the target enzyme to create potent inhibitors. | acs.org |

| (Z)-N'-(1-(4-Fluorophenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide | Fungal Enzyme | Antifungal | Showed highly spontaneous binding ability in the enzyme's access channel, away from the catalytic heme iron. | mdpi.com |

| 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Docking studies were used to predict binding interactions within the COX-2 active site. | smolecule.com |

| 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Viral Proteases / Bacterial DNA Gyrase | Antiviral/Antibacterial | Docking suggested potential for covalent interactions with cysteine residues in target proteins. | vulcanchem.com |

Biological and Medicinal Chemistry Research of 1 4 Fluorophenyl Pyrrole Derivatives

Pharmacological Activities of Pyrrole (B145914) Derivatives in Drug Discovery

Derivatives of 1-(4-fluorophenyl)pyrrole have been the subject of intensive investigation, revealing a broad spectrum of biological effects. These compounds have been synthesized and evaluated for activities ranging from anti-inflammatory and anticancer to antimicrobial and enzyme inhibition, underscoring the versatility of this chemical framework in the pursuit of novel therapeutic agents.

Anti-inflammatory Potentials and COX-2 Inhibition

A significant area of research for this compound derivatives has been in the development of anti-inflammatory agents, particularly those that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Selective COX-2 inhibitors are sought after for their ability to reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Research has identified several 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole derivatives with potent and highly selective COX-2 inhibitory activity. In one study, a series of pyrrole-3-carbaldehydes, oximes, and nitriles were synthesized and tested. The results showed that these compounds were potent inhibitors of COX-2, with many exhibiting IC50 values in the nanomolar range, while showing minimal to no inhibition of COX-1 at the tested concentrations. researchgate.net For instance, the pyrrole-3-carbaldehyde derivative 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbaldehyde showed a COX-2 IC50 of 0.0340 µM. researchgate.net The corresponding nitrile derivative was also a potent and selective inhibitor. researchgate.net

Another study identified 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole as a potent COX-2 inhibitor with an IC50 value of 0.011 µM, which also demonstrated anti-inflammatory and antinociceptive activities in vivo. nih.gov Furthermore, a series of 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles were found to be active in rat models of inflammation, highlighting the therapeutic potential of this structural class. nih.gov

| Compound Name | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbaldehyde | 0.0340 | >10 | researchgate.net |

| 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 0.0290 | >10 | researchgate.net |

| 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole | 0.011 | Data not available | nih.gov |

Anticancer and Antitumor Activities

The this compound scaffold is also a cornerstone in the design of novel anticancer agents, particularly those targeting tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target in oncology.

A notable example is 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) , which has been identified as a structurally novel tubulin inhibitor. frontiersin.orgnih.gov Research on ARDAP in two- and three-dimensional MCF-7 breast cancer models demonstrated that at sub-cytotoxic concentrations, it significantly decreased cell proliferation, colony formation, and intracellular ATP content. frontiersin.orgnih.gov ARDAP was found to induce a cytostatic effect, block the epithelial-to-mesenchymal transition (EMT), and negatively affect tumor spheroid growth. frontiersin.org

Further studies on related 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown that both the 1-phenyl ring (substituted with fluorine in many cases) and the 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are crucial for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Certain derivatives showed strong inhibition of P-glycoprotein-overexpressing multidrug-resistant cell lines and also suppressed the Hedgehog signaling pathway, which is implicated in cancers like medulloblastoma. nih.gov

| Compound Name | Mechanism of Action | Observed Effects in Cancer Models | Reference |

|---|---|---|---|

| 4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) | Tubulin Polymerization Inhibitor | Decreased cell proliferation, colony formation, and ATP content; Blockage of EMT; Inhibition of tumor spheroid growth in MCF-7 breast cancer cells. | frontiersin.orgnih.gov |

Antimicrobial and Antifungal Efficacy

While the pyrrole ring is a component of many natural and synthetic antimicrobial compounds, specific research into the broad-spectrum antibacterial and antifungal activity of this compound derivatives is less extensive. However, targeted studies have shown significant activity against specific pathogens.

One study identified that the compound 1,2,3-tris(4-fluorophenyl)-5-phenyl-1H-pyrrole demonstrates significant activity against Chlamydia, a genus of pathogenic bacteria. nih.govscienceopen.com This finding suggests that the this compound scaffold can be a valuable template for developing agents against specific bacterial infections that may be difficult to treat with conventional antibiotics. Further research is needed to explore the full spectrum of antimicrobial and antifungal activities of this class of compounds against other Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Antitubercular Activity

The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. The pyrrole nucleus has been explored as a scaffold for developing such agents.

While extensive data on this compound derivatives specifically is limited in the available literature, research on related structures underscores the potential of this chemical space. For example, studies on various diarylpyrroles have identified compounds with significant antimycobacterial properties, with some showing minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL against M. tuberculosis. nih.gov The 4-fluorophenyl group itself is present in other classes of potent antitubercular agents, such as thiourea (B124793) derivatives, where 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be highly active against both sensitive and INH-resistant strains of M. tuberculosis. nih.gov This suggests that incorporating the 1-(4-fluorophenyl) moiety into suitable pyrrole scaffolds could be a promising strategy for the development of new antituberculosis drugs.

HMG-CoA Reductase Inhibition and Lipid-Lowering Effects

Derivatives of this compound are famously represented in the class of cholesterol-lowering drugs known as statins. These drugs inhibit HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The blockbuster drug Atorvastatin features a complex side chain attached to a central this compound core. Its design was the culmination of extensive research into pyrrole-based HMG-CoA reductase inhibitors. Early research focused on a series of trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, where systematic substitution on the pyrrole ring revealed that a 2-(4-fluorophenyl)-5-isopropyl derivative possessed optimal potency. Another line of research explored modifying compounds like (3R,5R)-7-[3-(4-fluorophenyl)-1-isopropyl-4-phenyl-5-phenylcarbamoyl-1H-pyrrol-2-yl]-3,5-dihydroxy-heptanoic acid to enhance hepatoselectivity by reducing lipophilicity. nih.gov More recently, 4-sulfamoyl pyrroles derived from 2-(4-fluorophenyl)acetic acid have been designed as novel hepatoselective HMG-CoA reductase inhibitors to potentially reduce statin-induced myalgia.

Enzyme Inhibitory Activity (e.g., IDO1, TDO, AChE, α-glycosidase, PDE1, PDE4, MAO-B)

Beyond the major therapeutic areas, the this compound scaffold and related structures have been investigated for their ability to inhibit a range of other clinically relevant enzymes.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, cholinesterase inhibitors are a primary therapeutic strategy. Interestingly, a study of 1,3-diaryl-pyrrole derivatives found that these compounds, including those with a 1-(4-fluorophenyl) group, showed high selectivity for inhibiting butyrylcholinesterase (BChE) over AChE. frontiersin.orgnih.govnih.gov For example, one derivative showed a BChE IC50 value of 1.71 µM while having no significant effect on AChE (IC50 > 50 µM), suggesting a potential role in targeting BChE, which is also implicated in the progression of Alzheimer's disease. frontiersin.org

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Research into new MAO-B inhibitors has led to the development of potent compounds containing the 4-fluorophenyl moiety. One highly potent MAO-B inhibitor, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide , which contains a related pyrrolidine (B122466) ring, demonstrated an IC50 value of 0.037 µM. nih.gov This highlights the favorability of the 4-fluorophenyl group for binding within the MAO-B active site.

For other enzyme targets such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), α-glucosidase, and phosphodiesterases (PDE1, PDE4), specific inhibitory activity for derivatives of the this compound scaffold was not prominently featured in the reviewed research, though these enzymes remain important targets for other heterocyclic compounds.

| Enzyme Target | Key Finding | Example Compound Class/Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Selective inhibition over AChE | 1,3-Diaryl-pyrrole derivatives | 1.71 µM | frontiersin.org |

| Monoamine Oxidase B (MAO-B) | Potent inhibition | (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | 0.037 µM | nih.gov |

Efflux Pump Inhibition in Multidrug Resistance Reversal

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells poses a significant challenge to effective treatment. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which actively transport a broad range of drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govresearchgate.net Derivatives of this compound have been investigated as potential efflux pump inhibitors (EPIs) to reverse this resistance.

Research has identified polysubstituted pyrrole derivatives as potent inhibitors of various efflux pumps. For instance, the compound 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole has been demonstrated to be a dual inhibitor of human P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump. researchgate.net In studies using P-gp overexpressing human adenocarcinoma LS-180 cells, this compound significantly inhibited the efflux of rhodamine 123, a known P-gp substrate. researchgate.net Furthermore, it was shown to decrease the efflux of digoxin (B3395198) in MDCK-MDR1 cells with an IC50 of 11.2 µM. researchgate.net In bacterial systems, this derivative potentiated the activity of ciprofloxacin (B1669076) against S. aureus by inhibiting the NorA efflux pump, leading to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic. researchgate.net

A broader study on pyrrole-based compounds as inhibitors of Resistance-Nodulation-Cell Division (RND)-type efflux pumps in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has further highlighted the potential of this chemical scaffold. nih.govnih.gov These inhibitors have been shown to restore the activity of various antibiotics and also curb bacterial virulence. nih.govnih.gov Molecular docking studies suggest that these pyrrole derivatives bind to the AcrB protein, a key component of the AcrAB-TolC efflux pump. nih.govnih.gov

The following table summarizes the activity of a key this compound derivative as an efflux pump inhibitor.

| Compound | Target Efflux Pump | Cell Line/Organism | Assay | Key Finding |

| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | Human P-glycoprotein (P-gp) | LS-180 (human adenocarcinoma) | Rhodamine 123 efflux | Significant inhibition of P-gp at 50 µM |

| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | Human P-glycoprotein (P-gp) | MDCK-MDR1 | Digoxin efflux | IC50 of 11.2 µM |

| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | Staphylococcus aureus NorA | S. aureus | Ciprofloxacin potentiation | 8-fold reduction in MIC of ciprofloxacin at 50 µM |

Structure-Activity Relationship (SAR) Studies and Molecular Optimization

The biological activity of this compound derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the pyrrole and phenyl rings affect the pharmacological properties of these compounds, guiding the optimization of lead candidates.

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. pharmacyjournal.orgacs.orgnih.gov The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. nih.govresearchgate.net

In the context of this compound derivatives, the fluorine atom on the phenyl ring plays a significant role. Studies on pyrrole-based efflux pump inhibitors have indicated that fluorine-containing derivatives often exhibit superior activity compared to those with electron-donating groups like methyl. nih.gov This suggests that the electron-withdrawing nature of fluorine can be beneficial for the interaction with the target protein.

The introduction of fluorine can also improve pharmacokinetic properties. For example, fluorination has been shown to enhance metabolic stability, which can lead to a longer half-life and improved in vivo efficacy. pharmacyjournal.org The strategic placement of fluorine can block sites of metabolism by cytochrome P450 enzymes. acs.org Furthermore, the lipophilicity of a molecule can be fine-tuned by fluorine substitution, which in turn affects its absorption, distribution, and membrane permeability. pharmacyjournal.orgnih.gov While specific pharmacokinetic data for a wide range of this compound derivatives is not extensively available, the general principles of fluorine in drug design suggest that the 4-fluoro substituent is a key determinant of the favorable biological and pharmacokinetic properties observed in this class of compounds. mtak.hu

Substituent Effects on Reactivity and Biological Profile

The biological profile of this compound derivatives can be modulated by the nature and position of various substituents on both the pyrrole and the phenyl rings. researchgate.netresearcher.lifenih.gov SAR studies have provided insights into the structural requirements for different biological activities.

In the development of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists, the substitution pattern on the benzoic acid moiety was found to be critical. nih.gov Notably, at the 4-position of the benzoic acid group, only a fluorine substituent was well-tolerated, indicating a specific and favorable interaction of the fluorine atom in the binding pocket of the receptor. nih.gov This highlights the unique properties of fluorine in mediating biological interactions.

For pyrrole derivatives targeting other biological pathways, different substituent effects have been observed. For instance, in a series of pyrrole-based inhibitors of RND-type efflux pumps, derivatives containing fluorine were found to be more potent than those with electron-donating groups at the para-position of a benzyl (B1604629) ring attached to the pyrrole nitrogen. nih.gov This suggests that electron-withdrawing groups on the aryl substituent at the 1-position of the pyrrole ring enhance the inhibitory activity against these bacterial efflux pumps.

Rational Design of Ligands for Specific Biological Targets

The rational design of this compound derivatives as ligands for specific biological targets leverages structural information from the target protein and SAR data to create molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This approach has been successfully applied to develop inhibitors for various enzymes and receptors.

For example, in the design of inhibitors for enzymes like EGFR and CDK2, the 1H-pyrrole scaffold has been used as a building block. nih.gov By incorporating pharmacophoric features known to be essential for binding to these kinases, novel series of pyrrole derivatives have been synthesized and shown to possess potent anticancer activities. nih.gov The design process often involves modifying a flat heteroaromatic system and exploring different substituents to optimize interactions with the active site of the target enzyme. nih.gov

Similarly, the rational design of selective inhibitors for PARP4, a member of the ADP-ribosyltransferase family, has utilized a quinazolin-4(3H)-one scaffold with substituents designed to exploit a unique threonine residue in the nicotinamide (B372718) sub-pocket of PARP4. researchgate.net While not directly involving a this compound core, this illustrates the principle of exploiting specific features of a target's binding site to achieve selectivity, a strategy that can be applied to the design of this compound-based ligands.

The development of mineralocorticoid receptor (MR) antagonists has also benefited from structure-based drug design. nih.govmdpi.com The 1,4-dihydropyridine (B1200194) ring has been identified as a suitable scaffold, and by focusing on less explored positions of this scaffold, novel antagonists have been identified. nih.govmdpi.com Molecular dynamic studies can help to understand how these derivatives might interfere with the receptor's conformation and its ability to recruit co-activators. nih.govmdpi.com This approach of using computational methods to guide the design of new ligands is also applicable to the this compound scaffold for various biological targets.

Interactions with Biological Targets and Biochemical Pathways

The therapeutic potential of this compound derivatives is realized through their specific interactions with biological targets, leading to the modulation of biochemical pathways involved in disease processes. Understanding these interactions at a molecular level is crucial for the development of effective and selective drugs.

Receptor Binding and Modulation Mechanisms

Derivatives of this compound have been shown to interact with a variety of biological receptors, acting as either antagonists or modulators, thereby influencing cellular signaling pathways.

One notable example is the development of 1,5-biaryl pyrrole derivatives as antagonists of the prostaglandin (B15479496) E2 receptor subtype 1 (EP1). nih.gov The EP1 receptor is implicated in inflammatory pain, and its antagonists have therapeutic potential. SAR studies of these compounds revealed that a 1,5-biaryl pyrrole scaffold with a carboxylic acid group is a key feature for binding to the EP1 receptor. nih.gov As mentioned earlier, the presence of a fluorine atom at the 4-position of a benzoic acid moiety was found to be optimal for high-affinity binding. nih.gov These antagonists likely compete with the natural ligand, prostaglandin E2, for binding to the receptor, thereby blocking downstream signaling pathways that contribute to pain and inflammation.

In addition to G protein-coupled receptors like EP1, pyrrole-based structures have been explored as modulators of other receptor types. For instance, novel 1,4-dihydropyridine derivatives have been identified as mineralocorticoid receptor (MR) antagonists. nih.govmdpi.com These non-steroidal antagonists are of interest for their potential to avoid the side effects associated with steroidal MR antagonists. Molecular modeling suggests that these compounds may interfere with the disposition of helix H12 of the MR, which is crucial for the recruitment of co-regulators, thus stabilizing a receptor conformation that is unable to initiate transcription. nih.govmdpi.com

Furthermore, a novel pyrrole-based hydrazide has been identified as a dual inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com The unsubstituted hydrazide derivative showed the best dual-acting and selective properties. mdpi.com In silico docking studies have been used to model the binding of these compounds within the active sites of MAO-B and AChE, providing insights into the molecular interactions that govern their inhibitory activity. mdpi.com

The following table provides examples of receptor/enzyme interactions for pyrrole derivatives, some of which include the 4-fluorophenyl moiety.

| Compound Class | Biological Target | Mechanism of Action | Therapeutic Area |

| 1,5-Biaryl pyrroles | Prostaglandin E2 receptor subtype 1 (EP1) | Antagonist | Inflammatory Pain |

| 1,4-Dihydropyridines | Mineralocorticoid Receptor (MR) | Antagonist | Cardiovascular Disease |